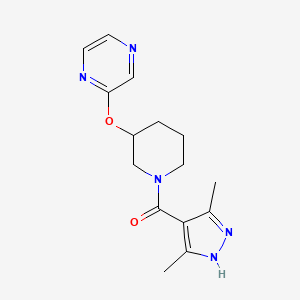

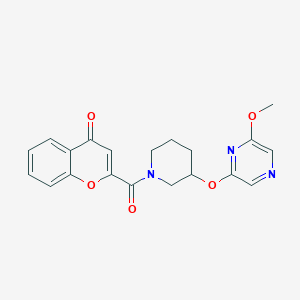

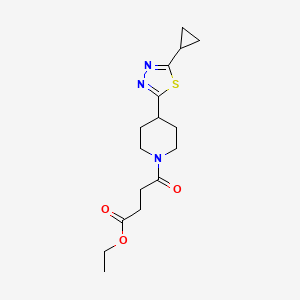

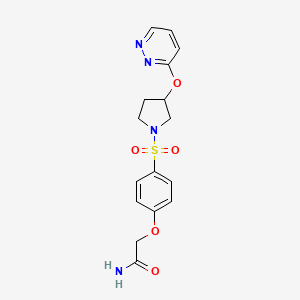

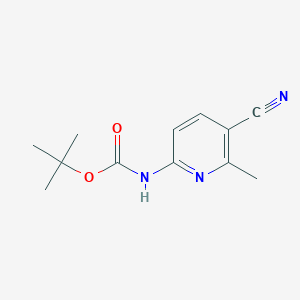

![molecular formula C12H10N4O B2654496 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 104615-64-7](/img/structure/B2654496.png)

2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline

カタログ番号 B2654496

CAS番号:

104615-64-7

分子量: 226.239

InChIキー: KGGBVMKYESRXGL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also includes a 1,2,4-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .

科学的研究の応用

Synthesis and Characterization

- Schiff bases including 1-(furan-2-yl)-N-phenylmethanimine, synthesized using aniline and aromatic heterocyclic aldehydes like furan-2-carbaldehyde, are characterized using various analytical techniques (Jirjees, 2022).

Chemical Reactions and Catalysis

- An efficient method for the synthesis of substituted furan-2(5H)-ones, involving aniline, demonstrates the application of this compound in multi-component chemical reactions (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

- The compound is used in the photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles, showcasing its role in photolysis reactions (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Material Science and Nanochemistry

- Nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes are used with aniline derivatives for the rapid synthesis of furan-2(5H)-ones, indicating applications in nanochemistry and material science (Shahbazi-Alavi et al., 2019).

Biological Interactions

- Research on the interaction of DNA with 2,5-bis(4-guanylphenyl)furan demonstrates the biological relevance of furan derivatives in drug-DNA interactions (Laughton et al., 1995).

Pharmaceutical Applications

- The study of blood serum biochemical parameters during treatment with a furan-triazole compound highlights its potential as a pharmacologically active substance, suggesting applications in medicine (Danilchenko, 2017).

Corrosion Inhibition

- Furan Schiff base derivatives are studied for their properties as corrosion inhibitors on copper, indicating applications in materials protection and engineering (Issaadi, Douadi, & Chafaa, 2014).

Solar Energy Conversion

- Phenothiazine derivatives with furan linkers used in dye-sensitized solar cells show the potential of furan derivatives in improving solar energy conversion efficiency (Kim et al., 2011).

特性

IUPAC Name |

2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-9-5-2-1-4-8(9)11-14-12(16-15-11)10-6-3-7-17-10/h1-7H,13H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGBVMKYESRXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2654416.png)

![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)

![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)

![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)

![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)